

benzyl salicylate traditional vs NGRA assessment

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Compound Focus: Benzyl Salicylate

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Detailed Experimental Data & Workflow

The ab initio (from scratch) NGRA for **Benzyl Salicylate** (BSal) followed a tiered, hypothesis-driven workflow. The key finding was that BSal is rapidly metabolized on the skin into Salicylic Acid (SA), which was identified as the "toxdriver" for systemic toxicity assessment [1] [2]. The quantitative data from this workflow is summarized below.

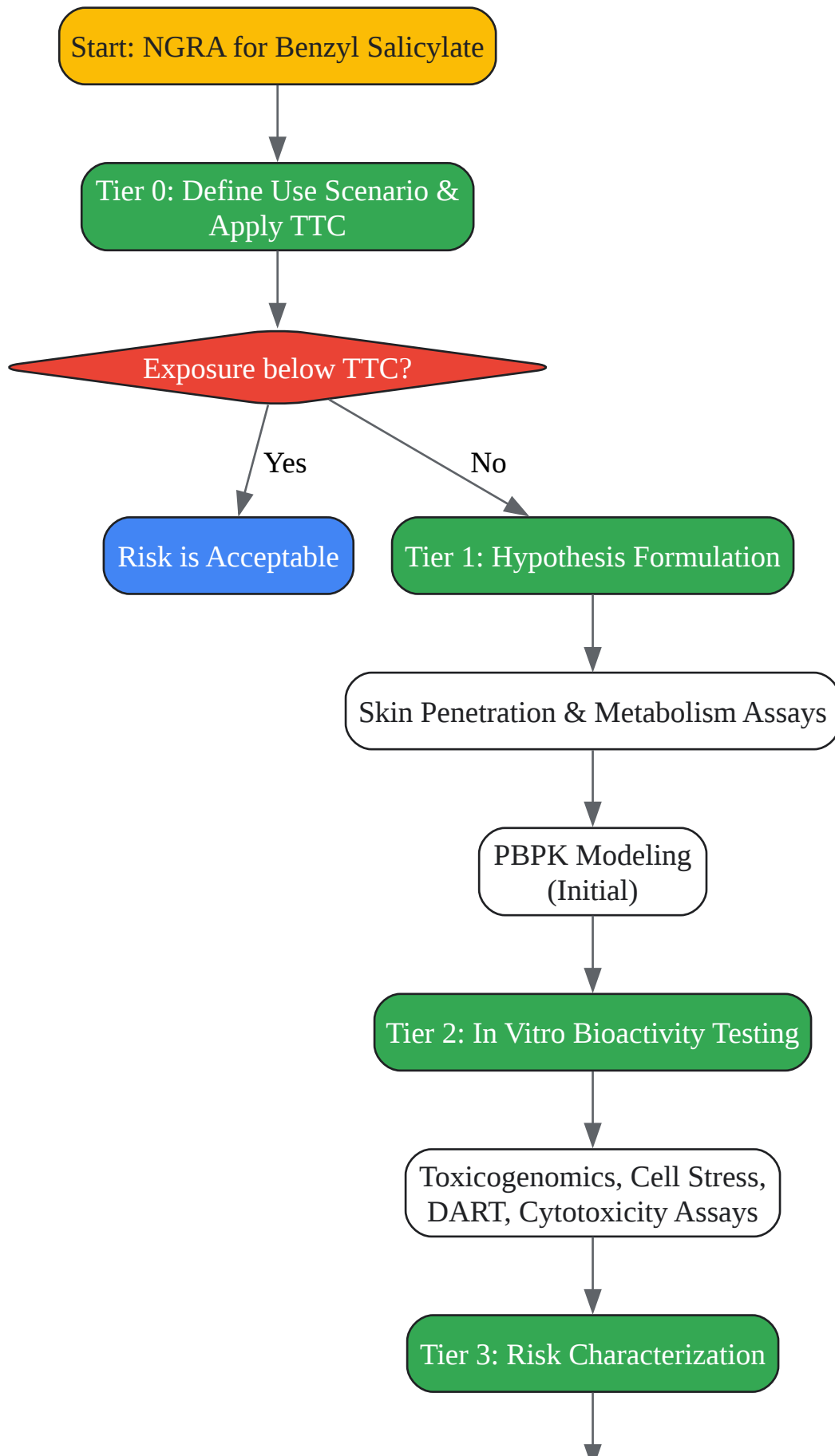
Experimental Step	Key Finding	Methodology / Protocol
Tier 0: Use Scenario & TTC	Daily exposure (128 µg/kg bw/day) exceeds TTC for Cramer Class III; assessment must proceed [1] [2]	Calculated for twice-daily application of 1.54 g of 0.5% face cream on a 60 kg adult [1] [2].
Tier 1: Systemic Bioavailability	BSal penetrates skin and is metabolized to SA [1] [2]	Skin Penetration Assay: Used fresh pig skin; applied formulation with 0.5% BSal. Analytes (BSal, SA, others) measured in epidermis, dermis, and receptor fluid after 24 hours [1] [2].

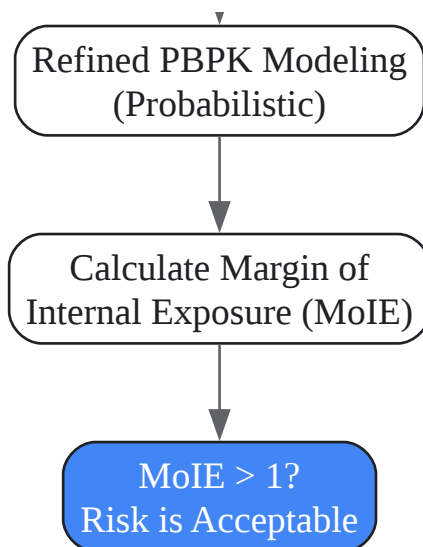
| **PBPK Modeling (Single Application)** | Max plasma concentration (C_{max}):

- BSal: 1 nM
- SA: 93.2 nM [1] [2] | **PBPK Model:** A deterministic model was built and parameterized with skin absorption data, in vitro hepatocyte metabolism data, and physicochemical properties to simulate systemic exposure [1] [2]. | | **Toxicodynamic Bioassays** | Point of Departure (PoD) for SA:
- 213 μ M (Company A)
- 10.6 μ M (Company B) [1] [2] | Assays included pharmacology profiling, ToxProfiler cell stress, transcriptomics (in HepG2 and MCF-7 cells), ReproTracker (DART), and cytotoxicity in human kidney cells. The lowest PoDs came from toxicogenomics in HepG2 cells [1] [2]. | | **PBPK Modeling (Repeated Application)** | Highest Cmax of SA: 630 nM [1] [2] | A refined, probabilistic PBPK model was used to simulate long-term systemic exposure from repeated daily use of the product [1] [2]. | | **Final Risk Characterization** | MoIE = PoD (in vitro) / Cmax (predicted in human plasma)
- MoIE = 213,000 nM / 630 nM = **338**
- MoIE = 10,600 nM / 630 nM = **16** [1] [2] | The MoIE is calculated by comparing the internal exposure (Cmax) to the point at which bioactivity is observed in vitro (PoD). An MoIE > 1 is considered to indicate safety [1] [2]. |

Visualizing the NGRA Workflow

The following diagram illustrates the logical workflow of the tiered NGRA approach for **Benzyl Salicylate**.





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Key Takeaways for Researchers

This case study demonstrates several critical points for modern safety assessment:

- **Paradigm Shift to "Protection, not Prediction":** The goal of NGRA is not to precisely replicate the outcomes of high-dose animal tests but to ensure that consumer exposure levels remain well below those that would trigger any significant bioactivity in human-relevant systems [1] [2].
- **Central Role of PBPK Modeling:** PBPK models are essential for bridging in vitro bioactivity data and human exposure, converting external doses to internal plasma concentrations that can be directly compared to Points of Departure from assays [1] [3] [2].
- **Interpretation of Bioactivity Data:** The difference in the calculated MoIE (338 vs. 16) highlights how data processing and PoD selection from complex assays like toxicogenomics can impact the final risk characterization, underscoring the need for standardized best practices [1] [2].

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